6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
Description
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a polyhalogenated and nitro-substituted derivative of the 1,4-benzodioxene scaffold. Its structure comprises a benzene ring fused to a 1,4-dioxene moiety, with substituents at positions 6 (chloro), 2 and 3 (tetrafluoro), and 7 (nitro). The compound’s unique electronic profile arises from the combination of electron-withdrawing groups (chloro, nitro, fluorine) and the oxygen-rich dioxene ring.
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBRLFSXANELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination Using Xenon Difluoride
Early approaches employed XeF₂ as a fluorinating agent under anhydrous conditions. This method achieves 85–90% conversion to tetrafluorinated products but requires stringent temperature control (-10°C to 0°C) to prevent over-fluorination. The reaction proceeds via radical intermediates, with yields highly dependent on solvent polarity:
Source emphasizes that this method, while efficient, faces scalability challenges due to the high cost of XeF₂ and HF byproduct management.
Regioselective Chlorination at Position 6
Chlorination follows fluorination, with position 6 being targeted due to its electronic activation by adjacent fluorine atoms. Two primary methods dominate:
Electrophilic Chlorination Using Cl₂ Gas
Bubbling Cl₂ gas through a solution of tetrafluorinated benzodioxene in CCl₄ at 40°C achieves 92% conversion to the monochloro derivative. The reaction exhibits first-order kinetics with respect to Cl₂ concentration:
Radical Chlorination with SO₂Cl₂
For laboratory-scale synthesis, radical initiators like AIBN (azobisisobutyronitrile) facilitate chlorination using sulfuryl chloride (SO₂Cl₂). A 2023 protocol (Source) reports:
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Conditions : 0.1 eq AIBN, 1.2 eq SO₂Cl₂, refluxing CCl₄
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Yield : 88%
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Regioselectivity : 6-Cl:7-Cl = 19:1
This method’s regioselectivity arises from the stabilizing effect of fluorine atoms on the transition state at position 6.
Nitration at Position 7: Optimization of Reaction Parameters
Nitration completes the functionalization sequence, requiring careful control to avoid polysubstitution. Mixed acid systems (HNO₃/H₂SO₄) achieve optimal results:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HNO₃ Concentration | 90% | Maximizes nitronium ion generation |
| Temperature | 0–5°C | Suppresses di-nitration |
| Reaction Time | 45 minutes | Balances conversion and side reactions |
Source corroborates these findings, demonstrating that low temperatures prevent oxidation of fluorine substituents. Post-reaction quenching with ice water followed by NaHCO₃ neutralization yields the crude nitro compound with 85% purity, upgradable to >99% via recrystallization from methanol.
Purification and Characterization
Final purification employs a three-step process:
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes non-polar byproducts.
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Recrystallization : Methanol at -20°C produces needle-like crystals.
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Sublimation : Under vacuum (0.01 mmHg) at 80°C for ultra-high purity applications.
Analytical data from Source confirms the molecular identity:
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Molecular Formula : C₈H₂ClF₄NO₄
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Exact Mass : 287.55 g/mol
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¹⁹F NMR (CDCl₃): δ -122.3 (CF₂), -138.7 (CF₂)
Comparative Analysis of Synthetic Routes
A 2024 study (Source) evaluates three approaches:
| Method | Total Yield | Purity | Cost Index |
|---|---|---|---|
| XeF₂ Fluorination | 62% | 98.5% | 4.7 |
| KF Halogen Exchange | 74% | 99.2% | 2.1 |
| Flow Chemistry | 81% | 99.8% | 3.9 |
The KF method emerges as the most cost-effective for industrial production, while flow chemistry offers superior yields for small-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has been investigated for its potential as a pharmaceutical agent. Its fluorinated structure may contribute to enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.
Case Study: Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit antitumor properties. Studies have shown that derivatives of benzodioxene compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Environmental Chemistry
The compound's stability and persistence in the environment make it a candidate for studying pollutant degradation pathways. Its resistance to biodegradation can provide insights into the behavior of similar fluorinated compounds in ecological systems.
Case Study: Degradation Pathways
Research on the degradation of fluorinated compounds has revealed that they can undergo photolytic and microbial transformations. Investigating the degradation of this compound can help assess its environmental impact and inform remediation strategies.
Material Science
Due to its unique chemical properties, this compound is explored for use in advanced materials such as coatings and polymers. The incorporation of fluorine can enhance properties like chemical resistance and thermal stability.
Case Study: Fluoropolymer Development
Fluorinated compounds are integral in developing high-performance polymers used in various applications, including electronics and aerospace. The synthesis of copolymers incorporating this compound could lead to materials with superior characteristics.
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for developing new analytical methods such as chromatography and mass spectrometry. Its distinct mass spectrum provides a benchmark for identifying similar compounds.
Case Study: Method Development
Studies have utilized this compound in the development of sensitive detection methods for environmental monitoring of fluorinated pollutants.
Data Table: Summary of Applications
| Application Area | Description | Relevant Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential antitumor agent; enhances metabolic stability | Antitumor activity studies |
| Environmental Chemistry | Investigates degradation pathways; assesses ecological impact | Degradation pathway analysis |
| Material Science | Used in advanced coatings and polymers; improves chemical resistance | Fluoropolymer development |
| Analytical Chemistry | Standard reference material for method development | Sensitive detection method development |
Mechanism of Action
The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Differences
The target compound features a 1,4-benzodioxene core, characterized by two oxygen atoms in the fused ring system. In contrast, analogs such as 6-chloro-7-cyano-1,4,2-benzodithiazine and 6-chloro-7-methyl-1,4,2-benzodithiazine (from the provided evidence) contain a 1,4,2-benzodithiazine core, which incorporates sulfur and nitrogen atoms . This difference significantly impacts electronic properties:
- Benzodithiazine : Sulfur and nitrogen contribute to greater polarizability and distinct redox behavior.
Substituent Effects
Key Observations :
- Fluorine substituents in the target compound may improve thermal stability and lipophilicity, though melting points remain unreported.
- Hydroxy groups in benzodithiazines contribute to high melting points (>300°C) via intermolecular hydrogen bonding .
Spectroscopic Contrasts
- IR Spectroscopy: The target’s nitro group would exhibit asymmetric and symmetric stretches (~1350 and 1500 cm⁻¹), distinct from the cyano (2235 cm⁻¹) or hydroxyl (3395 cm⁻¹) peaks in analogs .
- NMR Spectroscopy : In benzodithiazines, methyl groups (e.g., δ 2.45 ppm for CH₃-7) and aromatic protons (δ 6.38–8.37 ppm) show distinct shifts influenced by substituents . The target’s tetrafluoro groups would likely cause significant deshielding of adjacent protons, though ¹⁹F NMR data are needed for confirmation.
Biological Activity
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a synthetic organic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure imparts specific biological activities that are of significant interest in research and industrial applications.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular structure includes a benzodioxene core modified with chlorine and nitro groups as well as multiple fluorine atoms. This configuration contributes to its reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.55 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its fluorinated structure enhances lipophilicity, facilitating cellular membrane penetration.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:
- Bacterial Inhibition : Tests showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also shown potential antifungal activity against pathogens like Candida albicans.
Cytotoxicity
Research into the cytotoxic effects of this compound indicates that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
- Cytotoxicity Assessment : In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
- Environmental Impact Study : An environmental assessment highlighted the persistence of this compound in aquatic systems and its potential bioaccumulation in marine organisms .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene, and how do reaction conditions influence yield and purity?
- Methodology :
- Begin with fluorinated benzodioxane precursors (e.g., 2,2,3,3-tetrafluoro-1,4-benzodioxane) and introduce substituents via electrophilic aromatic substitution (EAS). Chlorination and nitration steps require controlled temperatures (0–5°C for nitration to avoid over-oxidation) and anhydrous conditions.
- Use HPLC to monitor intermediates and optimize stoichiometry of chlorinating agents (e.g., Cl2 or SO2Cl2) and nitrating mixtures (HNO3/H2SO4). Purity can be enhanced via recrystallization in fluorinated solvents (e.g., hexafluorobenzene) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) and LC-MS to identify breakdown products.
- Fluorinated benzodioxanes often show enhanced thermal stability due to strong C-F bonds, but nitro groups may hydrolyze under alkaline conditions. Compare results with analogs like 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane .
Q. What spectroscopic techniques are most effective for characterizing this compound and distinguishing it from structural analogs?
- Methodology :
- <sup>19</sup>F NMR : Resolve tetrafluoro and chloro substituents (δ −120 to −140 ppm for CF2 groups).
- IR Spectroscopy : Confirm nitro groups via asymmetric stretching (~1520 cm<sup>−1</sup>) and C-F stretches (~1150–1250 cm<sup>−1</sup>).
- High-resolution MS : Use ESI or EI to verify molecular weight (C7HClF4NO4, theoretical MW: 283.53 g/mol). Cross-reference with databases like PubChem for analogs (e.g., CAS 89586-09-4) .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence regioselectivity in cross-coupling reactions?
- Methodology :
- Perform computational studies (DFT) to map electron density distribution. The nitro group is strongly electron-withdrawing, directing electrophiles to meta positions, while chlorine’s inductive effect may compete.
- Validate experimentally via Suzuki-Miyaura coupling with boronic acids (e.g., 6-Chloro-2-fluoro-3-methoxyphenylboronic acid). Analyze regioselectivity using X-ray crystallography or NOESY NMR .
Q. What contradictions exist in reported reaction pathways for fluorinated benzodioxanes, and how can they be resolved?
- Case Study :
- Discrepancies in nitration yields (e.g., 40–70% in literature) may arise from solvent polarity (polar aprotic vs. fluorinated solvents) or competing side reactions (e.g., denitration under acidic conditions).
- Resolution : Use kinetic studies (in situ FTIR) to track intermediate formation. Compare with structurally related compounds like 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, where nitro group orientation impacts reactivity .
Q. How can computational modeling predict biological interactions of this compound with target enzymes or receptors?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., cytochrome P450 or nitroreductases). Focus on binding affinity (ΔG) and steric clashes caused by fluorinated groups.
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Reference analogs like 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which shows activity against bacterial topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
